3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
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Overview
Description
3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[63104,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide typically involves the following steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving thiol and amine groups, followed by oxidation to form the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs, particularly as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Pathways Involved: It may also interact with other enzymes and receptors involved in neurotransmission and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thiadiazole Derivatives: These compounds contain a thiadiazole ring and exhibit similar chemical reactivity.
Tricyclic Compounds: Other tricyclic compounds with different heteroatoms and substituents.
Uniqueness
3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide is unique due to its combination of multiple heterocyclic rings and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H13N3O3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[[4-(1,3,4-oxadiazol-2-yl)phenyl]methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
InChI |
InChI=1S/C19H13N3O3S/c23-26(24)17-6-2-4-14-3-1-5-16(18(14)17)22(26)11-13-7-9-15(10-8-13)19-21-20-12-25-19/h1-10,12H,11H2 |
InChI Key |
ILHXOVKTOROISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)C5=NN=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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